molecular formula C12H22ClNO2 B2434927 N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide CAS No. 2411183-40-7

N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide

Cat. No. B2434927
CAS RN: 2411183-40-7
M. Wt: 247.76
InChI Key: PDTWHQNJOXSDEA-CBMCFHRWSA-N
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Description

N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide, also known as tBOC-Cl, is a chemical compound that has been widely used in scientific research. It is a derivative of the amino acid L-alanine and is commonly used as a protecting group for amino groups in peptide synthesis.

Mechanism of Action

The mechanism of action of N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide involves the formation of a covalent bond between the tBOC group and the amino group of the peptide. This protects the amino group from unwanted reactions during peptide synthesis. The tBOC group can be removed using mild acidic conditions, which cleaves the covalent bond and restores the original amino group.
Biochemical and Physiological Effects:
N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide does not have any known biochemical or physiological effects, as it is primarily used as a tool in peptide synthesis. It is not metabolized by the body and is excreted unchanged.

Advantages and Limitations for Lab Experiments

The advantages of using N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide in peptide synthesis are its high yield of synthesis, ease of removal, and versatility in protecting N-terminal amino groups. The limitations of N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide include its potential for racemization during peptide synthesis and its sensitivity to acidic conditions.

Future Directions

For N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide research include the development of new protecting groups for amino groups, the optimization of N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide synthesis, and the exploration of its potential for use in other areas of chemical synthesis.
In conclusion, N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide is a widely used protecting group for amino groups in peptide synthesis. Its ease of removal and versatility make it a valuable tool for scientific research. While it does not have any known biochemical or physiological effects, N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide has the potential for future development in the field of chemical synthesis.

Synthesis Methods

The synthesis of N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide involves the reaction of L-alanine with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting product is a white solid that is purified by recrystallization. The overall yield of the synthesis is typically high, making N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide a readily available compound for scientific research.

Scientific Research Applications

TBOC-Cl is widely used in peptide synthesis as a protecting group for amino groups. It is particularly useful for the protection of N-terminal amino groups, which are prone to side reactions during peptide synthesis. The tBOC group can be easily removed using mild acidic conditions, making it a versatile tool for peptide synthesis.

properties

IUPAC Name

N-[[(2R,3S)-2-tert-butyloxolan-3-yl]methyl]-2-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO2/c1-8(13)11(15)14-7-9-5-6-16-10(9)12(2,3)4/h8-10H,5-7H2,1-4H3,(H,14,15)/t8?,9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTWHQNJOXSDEA-CBMCFHRWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCOC1C(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)NC[C@@H]1CCO[C@H]1C(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide

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